Mebeverine alcohol D5

LC-MS/MS Internal Standard Mass Shift

Mebeverine alcohol D5 (CAS 2070015-15-3) is a pentadeuterated isotopologue of mebeverine alcohol, the primary hydrolytic metabolite of the antispasmodic drug mebeverine. Five hydrogen atoms on the N-ethyl substituent are replaced by deuterium (²H), yielding a molecular formula of C₁₆H₂₂D₅NO₂ and a molecular weight of 270.42 g/mol.

Molecular Formula C16H27NO2
Molecular Weight 270.42 g/mol
Cat. No. B1150026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebeverine alcohol D5
Molecular FormulaC16H27NO2
Molecular Weight270.42 g/mol
Structural Identifiers
SMILESCCN(CCCCO)C(C)CC1=CC=C(C=C1)OC
InChIInChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2
InChIKeyZGZAPRVKIAFOPL-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebeverine Alcohol D5 – Certified Deuterated Internal Standard for Mebeverine Metabolite Quantification


Mebeverine alcohol D5 (CAS 2070015-15-3) is a pentadeuterated isotopologue of mebeverine alcohol, the primary hydrolytic metabolite of the antispasmodic drug mebeverine [1]. Five hydrogen atoms on the N-ethyl substituent are replaced by deuterium (²H), yielding a molecular formula of C₁₆H₂₂D₅NO₂ and a molecular weight of 270.42 g/mol . This stable isotope-labeled (SIL) compound serves as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) methods for the accurate quantification of mebeverine alcohol (MAL) in biological matrices such as human plasma . It is supplied as a fully characterized reference standard with detailed certificates of analysis, positioned for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [2].

Why Mebeverine Alcohol D5 Cannot Be Substituted with Alternative Internal Standards in Regulated Bioanalysis


In quantitative LC–MS/MS bioanalysis, the internal standard must correct for variability in extraction recovery, ionization efficiency, and matrix effects. Non-deuterated structural analogs (e.g., lacidipine, used in some HPLC-UV methods) lack physicochemical identity with mebeverine alcohol and exhibit divergent chromatographic retention, extraction recovery, and ionization behavior, leading to inaccurate correction of matrix effects [1]. Even among deuterated isotopologues, the number of deuterium labels directly determines mass spectral separation from the native analyte. Regulatory guidance for bioanalytical method validation (e.g., ICH M10) and published best practices stipulate that a SIL internal standard must have a mass difference of at least 3 Da from the unlabeled analyte to avoid isotopic spectral overlap . The D5 label provides a 5 Da mass shift, whereas a D3-labeled variant provides only 3 Da—the minimum acceptable threshold—making the D5 variant intrinsically more robust against potential cross-talk interference in multiple reaction monitoring (MRM) transitions [2]. Procurement of a sub-optimal IS can result in method failure during validation, rejected regulatory submissions, and costly rework.

Mebeverine Alcohol D5 – Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Mass Shift Differentiation: Mebeverine Alcohol D5 (5 Da) vs. D3 (3 Da) vs. Unlabeled (0 Da)

Mebeverine alcohol D5 provides a +5 Da mass shift relative to the native mebeverine alcohol analyte (MW 265.39 → 270.42), exceeding the minimum 3-Da threshold required for small-molecule LC–MS/MS internal standards. The D3 variant provides exactly 3 Da, the bare minimum considered acceptable . The 5 Da shift ensures that the isotopic envelope of the IS does not overlap with the [M+H]⁺ or fragment ion signals of the unlabeled analyte in MRM mode, even when the analyte is present at high concentrations or when the IS contains trace unlabeled species. By contrast, a non-deuterated structural analog IS (0 Da shift relative to itself but chromatographically distinct) cannot compensate for matrix effects via co-elution [1].

LC-MS/MS Internal Standard Mass Shift Isotopic Separation MRM Cross-Talk

Deuterium Label Position: Non-Exchangeable Ethyl Group Placement in Mebeverine Alcohol D5

The five deuterium atoms in Mebeverine alcohol D5 are located on the N-ethyl substituent (4-((Ethyl-d₅)(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol), forming chemically stable C–D bonds on an sp³-hybridized alkyl carbon [1]. This contrasts with the D3 variant, in which the deuterium labels are placed on the methoxy group (–OCD₃) attached to the aromatic ring . Deuterium labels on aliphatic carbons not adjacent to heteroatoms or carbonyl groups are classified as non-exchangeable, meaning they will not undergo proton-deuterium exchange with protic solvents (water, methanol), biological matrices (plasma, urine), or during sample preparation under typical pH and temperature conditions . Labels on heteroatom-adjacent positions or aromatic positions may be susceptible to exchange under acidic, basic, or enzymatic conditions, compromising isotopic integrity and introducing quantification bias.

Deuterium Exchange Label Stability Isotopic Integrity Method Robustness

Regulatory-Grade Characterization: Pharmacopeial Traceability for ANDA and DMF Submissions

Mebeverine alcohol D5 is supplied as a fully characterized reference standard with detailed certificates of analysis (CoA) including LC–MS, NMR, and HPLC purity data. This is explicitly positioned for regulatory submissions: the compound supports analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and can serve as a reference standard with traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards upon request [1][2]. In contrast, the D3 variant and generic unlabeled mebeverine alcohol are typically offered as research-grade reagents without explicit regulatory positioning or pharmacopeial traceability documentation . For laboratories operating under GLP or GMP conditions, the availability of a regulatory-compliant, fully characterized standard eliminates the need for independent characterization and reduces regulatory query risk.

Regulatory Compliance Pharmacopeial Traceability ANDA DMF Method Validation

Isotopic Purity: ≥98% Chemical Purity with Controlled Isotopic Enrichment

Mebeverine alcohol D5 is supplied at ≥98% chemical purity across multiple vendors (InvivoChem, XcessBio, Chemscene, CymitQuimica) . A critical quality attribute for SIL internal standards is the absence (or negligible presence) of unlabeled (D₀) species, which would generate signal in the analyte MRM channel and cause positive bias in quantification . While explicit isotopic enrichment data (atom% D) is not uniformly published across vendors, the compound's synthesis via a deuterated precursor route (ethyl-d₅ building block approach) provides inherently high isotopic incorporation compared with hydrogen-deuterium exchange methods, which may yield incomplete deuteration and residual D₀ species . The unlabeled mebeverine alcohol analytical standard (CAS 14367-47-6) has comparable purity (≥98%) but, by definition, serves as the analyte or calibrator, not as an IS—it cannot be distinguished from endogenous MAL in mass spectrometric detection.

Isotopic Purity Chemical Purity Unlabeled Species Method Accuracy

Chromatographic Co-Elution with Native Mebeverine Alcohol for Matrix Effect Compensation

As a deuterated isotopologue of mebeverine alcohol, the D5 variant exhibits near-identical reversed-phase chromatographic retention to the native analyte, ensuring co-elution under typical LC conditions (e.g., C8 or C18 columns with acetonitrile/ammonium formate mobile phases) . This co-elution is essential for isotope dilution mass spectrometry: the IS and analyte experience identical ionization suppression or enhancement from co-eluting matrix components, enabling accurate correction [1]. Published LC–MS/MS methods for mebeverine metabolites have validated linear ranges for MAL of 0.1–10 ng/mL with accuracy (%RE) ranging from −4.04% to +4.60% and precision (CV) from 0.31% to 6.43% when using a deuterated IS (²H₅-DMAC) [2]. While Mebeverine alcohol D5 itself was not the IS in this specific study (²H₅-DMAC was used), the method establishes the performance benchmark achievable with pentadeuterated SIL IS in the mebeverine metabolite panel. A structural analog IS such as lacidipine, by contrast, elutes at a different retention time and experiences different matrix effects, leading to under- or over-correction of ionization variability [3].

Co-Elution Matrix Effect Ion Suppression Isotope Dilution LC-MS/MS Accuracy

Priority Procurement Scenarios for Mebeverine Alcohol D5 in Bioanalytical and Pharmaceutical Development Workflows


Regulated Bioequivalence Studies Requiring Validated LC–MS/MS Methods for Mebeverine Metabolites

In bioequivalence (BE) studies for generic mebeverine formulations, regulatory agencies (EMA, FDA) require validated LC–MS/MS methods for the quantification of mebeverine metabolites, including mebeverine alcohol (MAL), in human plasma [1]. Mebeverine alcohol D5 serves as the optimal SIL internal standard for the MAL channel, providing a 5 Da mass shift that exceeds the minimum 3-Da requirement, co-elution with the analyte for matrix effect correction, and regulatory-grade documentation supporting ANDA submissions . The validated method by Moskaleva et al. (2017)—which established linearity from 0.1–10 ng/mL for MAL with accuracy within ±4.60% RE—demonstrates the performance achievable with pentadeuterated IS in this analytical panel [2]. Procurement of the D5 variant at method development stage avoids the risk of IS-related method failure during pre-study validation or incurred sample reanalysis (ISR).

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies of Mebeverine

Mebeverine undergoes rapid and extensive first-pass metabolism; the parent drug is virtually undetectable in plasma, necessitating quantification of its metabolites (MAL, MAC, DMAC) as surrogate exposure markers [1]. For TDM assays or clinical pharmacokinetic studies requiring high-throughput sample analysis with robust intra- and inter-batch precision (CV <15% at all QC levels per ICH M10), Mebeverine alcohol D5 provides the isotopic integrity and long-term stability required for extended batch runs . The non-exchangeable ethyl-d₅ label position ensures that IS concentration does not drift due to proton-deuterium exchange during sample preparation or storage in aqueous/organic solutions, maintaining consistent analyte/IS peak area ratios across hundreds of injections [2].

Pharmaceutical Quality Control and Stability-Indicating Method Development for Mebeverine Drug Products

During pharmaceutical development and commercial production of mebeverine hydrochloride formulations, impurity profiling and stability-indicating methods require reference standards with established traceability to USP or EP compendial standards [1]. Mebeverine alcohol D5—offered by vendors such as SynZeal and Axios Research with explicit pharmacopeial traceability documentation—can serve as both a reference standard for impurity identification and as an internal standard for related-substances testing by LC–MS when mebeverine alcohol is monitored as a potential hydrolysis degradation product . Its regulatory-grade characterization package supports direct use in ANDA filing without additional independent qualification, reducing CMC (Chemistry, Manufacturing, and Controls) timeline risk [2].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Using Hepatocyte or Microsomal Assays

In vitro metabolism studies investigating mebeverine's hydrolysis by esterases and subsequent oxidative metabolism require accurate quantification of mebeverine alcohol formation in hepatocyte incubations or liver microsome preparations [1]. Mebeverine alcohol D5, added as an IS post-incubation and prior to sample extraction, corrects for variable recovery from complex incubation matrices (e.g., NADPH-fortified microsomal protein) and for ion suppression from phospholipid co-extractives . The 5 Da mass shift ensures that the IS signal is fully resolved from the enzymatically formed MAL even when metabolite concentrations span a wide dynamic range (low nM to μM), as is typical in enzyme kinetic (Vₘₐₓ, Kₘ) determinations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebeverine alcohol D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.